

## Early Pharmacokinetics of Enozertinib (ORIC-114): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Enozertinib (formerly ORIC-114) is an orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It is specifically designed to target EGFR and HER2 exon 20 insertion mutations, which are found in a subset of non-small cell lung cancer (NSCLC) patients and are associated with a poor prognosis.[4] Enozertinib is also active against atypical EGFR mutations.[2] A key feature of enozertinib is its ability to penetrate the blood-brain barrier, offering a potential treatment for brain metastases, a common complication in NSCLC patients.[4] This technical guide provides a comprehensive overview of the early preclinical research on the pharmacokinetics of enozertinib.

## **Mechanism of Action**

Enozertinib covalently binds to the tyrosine kinase domain of the EGFR, thereby irreversibly inhibiting its activity.[5] In NSCLC with EGFR exon 20 insertion mutations, the EGFR receptor is constitutively active, leading to the continuous activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[5] By blocking EGFR signaling, enozertinib aims to suppress tumor cell growth and induce apoptosis.[5]



## **Preclinical Pharmacokinetics**

Preclinical studies have demonstrated that enozertinib possesses a favorable pharmacokinetic profile, characterized by oral bioavailability and brain penetrance.[4]

### In Vivo Studies

A Phase 1b dose-escalation study in patients with EGFR and HER2 exon 20 mutations provided initial human pharmacokinetic data.

| Parameter      | Value        | Species | Study Type | Reference |
|----------------|--------------|---------|------------|-----------|
| Half-life (t½) | ~10-15 hours | Human   | Phase 1b   | [6][7]    |

Further detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability in animal models were not publicly available in the reviewed documents.

## **Preclinical Efficacy**

Enozertinib has shown significant anti-tumor activity in various preclinical models, including those with intracranial tumors.

## **Cell-Based Assays**

In vitro studies using Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations demonstrated the potent and selective inhibitory activity of enozertinib.[8]

## **Xenograft and Patient-Derived Xenograft (PDX) Models**

In vivo studies in mice bearing xenografts from human NSCLC cell lines and patient-derived tumors have shown substantial tumor growth inhibition and tumor regression upon treatment with enozertinib.[8]

| Animal Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (TGI) | Regressions | Reference | |---|---|---| | HCC4006 Xenograft | del19\_A750P | 2.5 mg/kg QD, PO | 148% | 10/10 Complete Responses |[8] | | PDX Models | Exon 20 Insertions | 2 to 4 mg/kg QD, PO | Not specified | Observed |[8] | | PC9-luciferase Intracranial Model | del19 | Once daily, PO | Superior to mobocertinib and osimertinib | Not specified |[8] |



# Experimental Protocols In Vivo Efficacy Studies in Xenograft Models

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for establishing xenografts.[8]

#### **Tumor Implantation:**

- Subcutaneous Xenografts: Human NSCLC cell lines (e.g., HCC4006) or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.[8]
- Intracranial Xenografts: Luciferase-tagged human NSCLC cells (e.g., PC9-luciferase) are stereotactically injected into the brains of the mice to establish intracranial tumors.[8]

Drug Administration: Enozertinib is administered orally (PO), typically once daily (QD), at doses ranging from 2 to 4 mg/kg.[8]

#### Efficacy Assessment:

- Subcutaneous Tumors: Tumor volumes are measured regularly using calipers. Tumor growth inhibition (TGI) is calculated as the percentage reduction in tumor growth in treated animals compared to vehicle-treated controls. Regression is defined as a decrease in tumor volume from the initial size.[8]
- Intracranial Tumors: Tumor burden is monitored using bioluminescence imaging.[8]

# Visualizations Signaling Pathway of Mutated EGFR





Click to download full resolution via product page

Caption: Signaling pathway of mutated EGFR and the inhibitory action of Enozertinib.

## **Experimental Workflow for Preclinical In Vivo Efficacy**





Click to download full resolution via product page

Caption: Workflow for preclinical in vivo efficacy studies of Enozertinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. ORIC® Pharmaceuticals Announces Publication in Cancer Research on the Discovery and Development of Enozertinib, a Highly Selective, Brain-Penetrant EGFR Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 2. ORIC® Pharmaceuticals Announces Publication in Cancer Research on the Discovery and Development of Enozertinib, a Highly Selective, Brain-Penetrant EGFR Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 3. ORIC® Pharmaceuticals Announces Publication in Cancer [globenewswire.com]
- 4. oricpharma.com [oricpharma.com]
- 5. oncodaily.com [oncodaily.com]
- 6. oricpharma.com [oricpharma.com]
- 7. Initial Phase 1 Dose Escalation Data of ORIC-114 in Patients with EGFR and HER2 Exon
   20 Mutations Demonstrates Potential Best-In-Class Profile | Nasdag [nasdag.com]
- 8. oricpharma.com [oricpharma.com]
- To cite this document: BenchChem. [Early Pharmacokinetics of Enozertinib (ORIC-114): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12432711#early-research-on-the-pharmacokinetics-of-mutated-egfr-in-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com